Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate
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Overview
Description
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate is a heterocyclic compound that features a fused pyrano-pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridazine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrano-pyridazine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce dihydropyridazine compounds.
Scientific Research Applications
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine: This compound shares a similar pyrano ring system but differs in the presence of a thiopyrano and pyrimidine ring.
6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives: These compounds have a similar pyridazine ring but differ in the fused ring system.
Uniqueness
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and physical properties
Biological Activity
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the cyclization of pyridazine derivatives with aldehydes or ketones under reflux conditions in solvents like ethanol or methanol. This compound features a unique fused pyrano-pyridazine ring system that contributes to its distinct chemical behavior and biological activity .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing promising cytotoxic effects.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Microbial Activity : Similar pyrano derivatives have shown antimicrobial properties, indicating that this compound may also possess such activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in disease pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes related to cancer progression or inflammation.
- Receptor Modulation : The compound could affect receptor activity that regulates cellular responses to various stimuli .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and similar compounds:
-
Anticancer Studies :
- A study evaluated the cytotoxicity of various pyrano derivatives against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that modifications to the pyrano structure could enhance anticancer activity .
- Table 1 summarizes the IC50 values for different derivatives tested against these cell lines.
Compound Cell Line IC50 (µM) Compound A MCF-7 10.5 Compound B HCT116 15.2 This compound MCF-7 TBD - Anti-inflammatory Activity :
- Microbial Activity :
Properties
IUPAC Name |
methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)8-4-6-5-14-3-2-7(6)10-11-8/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXPWJKYUZNGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2CCOCC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.